REACTION_CXSMILES
|
OC([C:5]1[C:6]([CH3:15])=[C:7]2[N:12]([CH:13]=1)[N:11]=[CH:10][NH:9][C:8]2=[O:14])(C)C.C1C[O:19]CC1.OO.CS(O)(=O)=O>O>[OH:19][C:5]1[C:6]([CH3:15])=[C:7]2[N:12]([CH:13]=1)[N:11]=[CH:10][NH:9][C:8]2=[O:14]
|
Name
|
ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
OC(C)(C)C=1C(=C2C(NC=NN2C1)=O)C
|
Name
|
|
Quantity
|
235 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
63 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
28.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-2 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at −2° C. for 95 min until HPLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
from −7° C. to 7.3° C.
|
Type
|
CUSTOM
|
Details
|
the temperature between −5° C. and −0.7° C
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched
|
Type
|
CUSTOM
|
Details
|
at −2° C.
|
Type
|
ADDITION
|
Details
|
by adding it portion wise to a cooled solution of 28.5 mL water, 89 g NaHSO3 and 128 mL 28% aqueous ammonium hydroxide over 40 min
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
at 15° C. to 25° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 100 mL THF
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
removing 280 mL solvent
|
Type
|
ADDITION
|
Details
|
To the thick slurry was added 250 mL water
|
Type
|
CONCENTRATION
|
Details
|
the concentration
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the cake was washed with 25 mL water twice
|
Type
|
CUSTOM
|
Details
|
It was dried by suction on the
|
Type
|
FILTRATION
|
Details
|
filter to constant weight
|
Reaction Time |
95 min |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C2C(NC=NN2C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.51 g | |
YIELD: PERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |